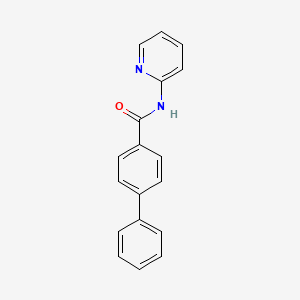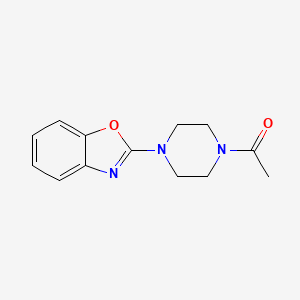
N-2-pyridinyl-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, such as the water-mediated synthesis of similar carboxamide compounds through a three-component reaction between malonamide, aldehyde, and malononitrile using triethylamine as a base at room temperature (Jayarajan et al., 2019). These methods highlight the versatility and efficiency of synthesizing complex carboxamide structures.
Molecular Structure Analysis
X-ray diffraction and computational chemistry methods are commonly used to characterize the molecular structure of similar compounds. For instance, the structure of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide was confirmed using X-ray diffraction, showing the importance of hydrogen bonds in the solid state packing of molecules (Zhou et al., 2021).
Chemical Reactions and Properties
The reactivity of carboxamide compounds can be influenced by their functional groups, leading to various chemical reactions. For example, the synthesis of polyimides from related compounds involves condensation reactions with aromatic diamines and dianhydrides, highlighting the chemical versatility and potential for creating high-performance polymers (Xia et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, are crucial for the application of these compounds. Studies on related compounds show that they are soluble in common organic solvents and exhibit high thermal stability, making them suitable for applications in materials science and engineering (Guan et al., 2015).
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition for Cancer Therapy
N-2-pyridinyl-4-biphenylcarboxamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors. These compounds demonstrate selectivity for HDACs 1-3 and 11, crucial in regulating gene expression. The inhibition of these enzymes can block cancer cell proliferation, induce histone acetylation, and promote apoptosis, showcasing the potential for anticancer drug development. MGCD0103, a compound in this class, has shown significant antitumor activity and entered clinical trials, highlighting its promise as a cancer therapeutic agent (Zhou et al., 2008).
Met Kinase Inhibition for Cancer Treatment
Another derivative, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), was identified as a selective inhibitor of the Met kinase superfamily. This compound has shown efficacy in inhibiting tumor growth in Met-dependent human gastric carcinoma xenograft models, leading to its advancement into phase I clinical trials. This underlines the therapeutic potential of such derivatives in treating cancers with aberrant Met kinase activity (Schroeder et al., 2009).
Crystal Engineering and Material Science
Research into this compound derivatives has also extended into crystal engineering and the development of pharmaceutical cocrystals. The novel carboxamide-pyridine N-oxide heterosynthon, sustained via hydrogen bonding and C-H...O interaction, assembles in a triple helix architecture. This has been exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, demonstrating the role of these compounds in pharmaceutical development and material science applications (Reddy et al., 2006).
Antidepressant and Nootropic Agents
Compounds based on this compound structures have been synthesized and evaluated for their potential as antidepressant and nootropic agents. Specific derivatives exhibited significant antidepressant activity in pharmacological tests, suggesting the 2-azetidinone skeleton as a promising CNS active agent. This opens new avenues for the development of more potent and safer CNS active agents for therapeutic use (Thomas et al., 2016).
Eigenschaften
IUPAC Name |
4-phenyl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(20-17-8-4-5-13-19-17)16-11-9-15(10-12-16)14-6-2-1-3-7-14/h1-13H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXQJKHRWNTIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200681 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548934.png)
![2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5548936.png)
![4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid](/img/structure/B5548945.png)
![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)
![5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5548956.png)

![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)
![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)
![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)
![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)